molecular formula C7H11NO5 B149854 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid CAS No. 131651-31-5

2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid

Cat. No.: B149854
CAS No.: 131651-31-5
M. Wt: 189.17 g/mol
InChI Key: FKHGAFIKZYQKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is a synthetic organic compound with the molecular formula C7H11NO5 It is characterized by the presence of a methoxy group, an oxobutyl group, and an amino-oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid typically involves the reaction of 4-methoxy-4-oxobutylamine with oxalic acid derivatives under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include modulation of metabolic processes, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethoxy-4-oxobutyl)amino]-2-oxoacetic acid
  • 2-[(4-Methyl-4-oxobutyl)amino]-2-oxoacetic acid
  • 2-[(4-Phenoxy-4-oxobutyl)amino]-2-oxoacetic acid

Uniqueness

2-((4-Methoxy-4-oxobutyl)amino)-2-oxoacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and stability, making it a valuable compound for various applications.

Properties

CAS No.

131651-31-5

Molecular Formula

C7H11NO5

Molecular Weight

189.17 g/mol

IUPAC Name

2-[(4-methoxy-4-oxobutyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C7H11NO5/c1-13-5(9)3-2-4-8-6(10)7(11)12/h2-4H2,1H3,(H,8,10)(H,11,12)

InChI Key

FKHGAFIKZYQKRR-UHFFFAOYSA-N

SMILES

COC(=O)CCCNC(=O)C(=O)O

Canonical SMILES

COC(=O)CCCNC(=O)C(=O)O

Synonyms

Butanoic acid, 4-[(carboxycarbonyl)amino]-, 1-methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.